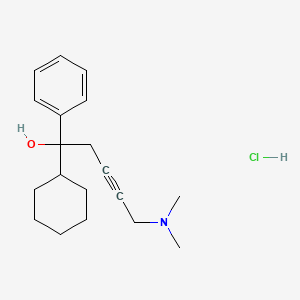![molecular formula C23H19N3O4 B6120405 N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)
N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide, also known as DBHB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. DBHB is a derivative of hydrazinecarboxamide and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide is not fully understood. However, it is believed that N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide exerts its biological effects by modulating various signaling pathways in cells. N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess various biochemical and physiological effects that make it a promising candidate for various research studies. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. Additionally, N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide in laboratory experiments is its relatively straightforward synthesis process. Additionally, N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research studies. However, one limitation of using N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide in laboratory experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide and its potential side effects.
Orientations Futures
There are several potential future directions for research involving N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide. One potential direction is the development of new antimicrobial agents based on the structure of N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide. Additionally, N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has shown promise as a potential candidate for cancer and neurodegenerative disease research. Further studies are needed to fully understand the mechanism of action of N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide and its potential applications in various biomedical research studies.
Méthodes De Synthèse
The synthesis of N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of hydrazinecarboxamide with 3,4-dihydroxybenzaldehyde and 2-phenylacetyl chloride. The resulting compound is then subjected to further purification steps to obtain pure N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential applications in various biomedical research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for cancer and neurodegenerative disease research. Additionally, N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-20-12-11-17(14-21(20)28)15-24-26-23(30)19(13-16-7-3-1-4-8-16)25-22(29)18-9-5-2-6-10-18/h1-15,27-28H,(H,25,29)(H,26,30)/b19-13-,24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKPAALWOLOTIT-VZYOJXNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)O)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)O)O)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)

![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6120434.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)